Ethenesulfonic acid;1-ethylimidazole
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Overview
Description
Ethenesulfonic acid;1-ethylimidazole is a compound that combines the properties of ethenesulfonic acid and 1-ethylimidazole Ethenesulfonic acid is a sulfonic acid with the chemical formula CH₂=CHSO₃H, known for its strong acidic properties and high reactivity 1-ethylimidazole is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid;1-ethylimidazole typically involves the reaction of ethenesulfonic acid with 1-ethylimidazole. One common method is to react ethenesulfonic acid with 1-ethylimidazole under controlled conditions to form the desired compound. The reaction conditions often include the use of a solvent, such as water or an organic solvent, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethenesulfonic acid;1-ethylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Ethenesulfonic acid;1-ethylimidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethenesulfonic acid;1-ethylimidazole involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This interaction can lead to improved insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenesulfonic acid;1-ethylimidazole include other ethenesulfonic acid derivatives and imidazole derivatives. Examples include:
2-substituted ethenesulfonic acid ester derivatives: These compounds have been studied for their inhibitory activity against PTP1B and other enzymes.
Imidazole derivatives: Various imidazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
This compound is unique due to its combination of ethenesulfonic acid and 1-ethylimidazole, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820208-10-4 |
---|---|
Molecular Formula |
C7H12N2O3S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
ethenesulfonic acid;1-ethylimidazole |
InChI |
InChI=1S/C5H8N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H,3,4,5) |
InChI Key |
FRTNYJCKNKVBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1.C=CS(=O)(=O)O |
Origin of Product |
United States |
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